molecular formula C17H16N4O3 B12845813 3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid

3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid

Cat. No.: B12845813
M. Wt: 324.33 g/mol
InChI Key: NHSDZMCPIVBBRS-UHFFFAOYSA-N
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Description

3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid is a complex organic compound that features a triazole ring fused with a benzene ring, an acetylphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and acetylphenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound shares the triazole ring structure and has applications in similar fields.

    5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole:

Uniqueness

3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

3-[[2-(4-acetylphenyl)benzotriazol-5-yl]amino]propanoic acid

InChI

InChI=1S/C17H16N4O3/c1-11(22)12-2-5-14(6-3-12)21-19-15-7-4-13(10-16(15)20-21)18-9-8-17(23)24/h2-7,10,18H,8-9H2,1H3,(H,23,24)

InChI Key

NHSDZMCPIVBBRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NCCC(=O)O

Origin of Product

United States

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